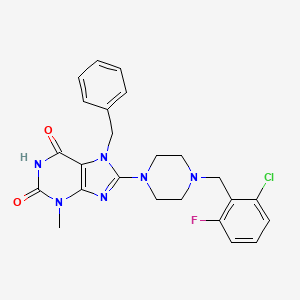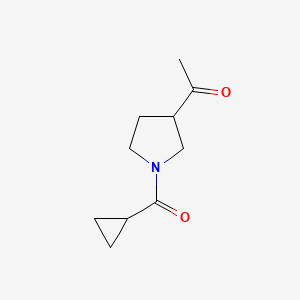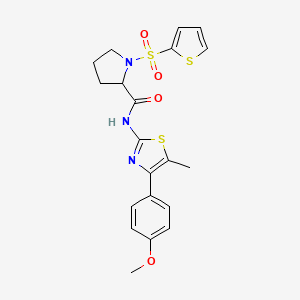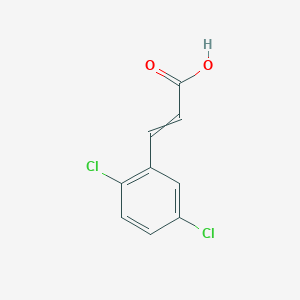![molecular formula C19H17ClN2O B2396684 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide CAS No. 329778-18-9](/img/structure/B2396684.png)
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide” is a complex organic molecule. It contains an acrylamide group, which is a functional group consisting of a vinyl group attached to an amide. The molecule also contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a chlorophenyl group indicates a phenyl ring with a chlorine atom attached .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the acrylamide group, which can participate in various reactions such as polymerization. The indole ring is also a common structure in many natural products and pharmaceuticals, and its reactivity has been extensively studied .Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide has been used in various scientific research applications, including biochemical and physiological studies. This compound has been used to study the effects of various drugs on the body, as well as to identify potential therapeutic targets. This compound has also been used to study the effects of different hormones on the body, as well as to study the effects of various diseases on the body.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is not yet fully understood. However, it is believed that this compound binds to certain receptors in the body, leading to an increase in the activity of certain enzymes and hormones. This can lead to changes in the biochemical and physiological processes in the body, which can then be studied in further detail.
Biochemical and Physiological Effects
The effects of this compound on the body have been studied in various laboratory experiments. It has been shown to increase the activity of certain enzymes and hormones, which can lead to changes in the biochemical and physiological processes in the body. In addition, this compound has been shown to have anti-inflammatory, antifungal, and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide in laboratory experiments is that it is relatively easy to synthesize. This compound is also relatively stable, making it suitable for long-term storage and use in experiments. Furthermore, this compound is relatively non-toxic and has few side effects. However, one of the main limitations of this compound is that it is not yet fully understood, making it difficult to accurately predict the results of experiments using this compound.
Orientations Futures
The potential future directions for 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide are numerous. One potential direction is to further study the effects of this compound on the biochemical and physiological processes in the body. Additionally, further research could be conducted to better understand the mechanism of action of this compound and how it binds to various receptors in the body. Furthermore, further research could be conducted to explore the potential therapeutic applications of this compound, as well as to identify potential side effects. Finally, further research could be conducted to explore the potential use of this compound in drug delivery systems.
Méthodes De Synthèse
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is synthesized through a process of condensation reaction between 4-chlorophenyl acrylamide and 1H-indol-3-yl ethyl acrylamide. This reaction is carried out in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at a temperature of 70-80°C. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is allowed to proceed until the desired product is obtained.
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-16-8-5-14(6-9-16)7-10-19(23)21-12-11-15-13-22-18-4-2-1-3-17(15)18/h1-10,13,22H,11-12H2,(H,21,23)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHSVFKAWZFSF-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2396601.png)

![1-(3-bromobenzoyl)-1'-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2396604.png)

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2396608.png)
![1-[(Tert-butoxy)carbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2396609.png)


![N-(2-ethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396615.png)




![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-tert-butylbenzoate](/img/structure/B2396621.png)